molecular formula C23H16ClN3O3 B3503973 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3503973
M. Wt: 417.8 g/mol
InChI Key: ULOWXIHRMJHWPF-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a complex structure with a benzodioxole moiety, a chlorinated quinoline ring, and a pyridine group, making it a subject of interest for researchers exploring its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of catalytic amounts of palladium, a suitable ligand, and a base such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3/c24-18-5-1-4-16-17(10-19(27-22(16)18)15-3-2-8-25-12-15)23(28)26-11-14-6-7-20-21(9-14)30-13-29-20/h1-10,12H,11,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOWXIHRMJHWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-8-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

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